molecular formula C11H16O7 B15428444 Acetic acid;4-methoxybenzene-1,3-diol CAS No. 91401-25-1

Acetic acid;4-methoxybenzene-1,3-diol

Cat. No.: B15428444
CAS No.: 91401-25-1
M. Wt: 260.24 g/mol
InChI Key: ROXZRWMOXHXBSO-UHFFFAOYSA-N
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Description

The compound "Acetic acid;4-methoxybenzene-1,3-diol" is likely a co-crystal or hydrogen-bonded complex formed between acetic acid (CH₃COOH) and 4-methoxybenzene-1,3-diol (C₇H₈O₃). The latter, also known as 4-methoxyresorcinol, consists of a resorcinol backbone (benzene-1,3-diol) with a methoxy (-OCH₃) substituent at the 4-position. Acetic acid, a simple carboxylic acid, may interact with the diol via hydrogen bonding or proton transfer, forming a stable crystalline structure. Such co-crystals are often engineered to enhance solubility, stability, or bioavailability in pharmaceutical applications .

Properties

CAS No.

91401-25-1

Molecular Formula

C11H16O7

Molecular Weight

260.24 g/mol

IUPAC Name

acetic acid;4-methoxybenzene-1,3-diol

InChI

InChI=1S/C7H8O3.2C2H4O2/c1-10-7-3-2-5(8)4-6(7)9;2*1-2(3)4/h2-4,8-9H,1H3;2*1H3,(H,3,4)

InChI Key

ROXZRWMOXHXBSO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.COC1=C(C=C(C=C1)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

  • Resorcinol (Benzene-1,3-Diol): Resorcinol lacks the 4-methoxy group present in 4-methoxybenzene-1,3-diol. The methoxy substituent in the latter increases electron density on the aromatic ring, altering its reactivity and acidity. Resorcinol (pKa ~9.3) is less acidic than 4-methoxybenzene-1,3-diol (pKa ~8.5–9.0 for phenolic protons), as electron-donating groups like -OCH₃ stabilize the deprotonated form .
  • Orcinol (5-Methylbenzene-1,3-Diol): Orcinol contains a methyl group at the 5-position instead of a methoxy group. The methyl group reduces solubility in polar solvents compared to 4-methoxybenzene-1,3-diol, which has higher polarity due to the -OCH₃ group .
  • Naphthalene-2,3-Diol :
    This diol forms co-crystals with acetic acid derivatives, as seen in . Unlike 4-methoxybenzene-1,3-diol, naphthalene-2,3-diol has a fused aromatic system, leading to stronger π-π interactions and higher melting points (~200–220°C vs. ~150–170°C for 4-methoxybenzene-1,3-diol) .

Physicochemical Properties

Compound Solubility in Water (g/L) Melting Point (°C) pKa (Phenolic OH) Key Applications
4-Methoxybenzene-1,3-diol ~50 (moderate) 150–170 ~8.5–9.0 Pharmaceutical intermediates
Resorcinol ~140 (high) 110–115 ~9.3 Adhesives, dyes
Naphthalene-2,3-diol ~10 (low) 200–220 ~8.0–8.5 Co-crystal engineering
Acetic Acid Miscible 16–17 4.76 Solvent, acidulant

Q & A

Basic: What synthetic methodologies are commonly employed to prepare acetic acid;4-methoxybenzene-1,3-diol?

Answer:
The compound is synthesized via the Pechmann condensation, where 4-methoxybenzene-1,3-diol reacts with β-keto esters or carboxylic acid derivatives under strongly acidic conditions (e.g., concentrated H₂SO₄/CF₃COOH). Post-synthetic modifications, such as sulfamoylation in anhydrous DMA, are used to generate derivatives like tricyclic coumarin sulfamates . For intermediates, hydrogenation with palladium on carbon (Pd/C) in glacial acetic acid under controlled pressure (5 bar) and temperature (35°C) is effective .

Advanced: How can researchers resolve discrepancies in catalytic efficiency reported for Pd/C-mediated hydrogenation of related diol derivatives?

Answer:
Contradictory data may arise from variations in catalyst loading, hydrogen pressure, or solvent purity. Systematic optimization involves:

  • Parameter Screening: Test catalyst ratios (e.g., 0.5–5% Pd/C) and hydrogen pressures (1–10 bar).
  • Analytical Validation: Use GC-MS or ¹H NMR to quantify reaction yields and byproducts.
  • Surface Characterization: Perform BET analysis or TEM to assess catalyst degradation over cycles.
    Refer to controlled hydrogenation of tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate as a benchmark .

Basic: What analytical techniques are recommended for structural elucidation of this compound and its impurities?

Answer:

  • HPLC-UV/MS: Detect and quantify impurities like 4-methoxybenzene-1,3-dicarboxylic acid using pharmaceutical-grade reference standards (e.g., ISO 17034-certified materials) .
  • NMR Spectroscopy: ¹³C NMR confirms substitution patterns (e.g., methoxy vs. hydroxyl groups).
  • X-ray Crystallography: Resolve ambiguous stereochemistry in derivatives, as demonstrated for p-bromobenzoate analogs .

Advanced: How can computational modeling enhance understanding of the compound’s biological interactions?

Answer:

  • Molecular Docking: Predict binding affinities to enzymes like steroid sulfatase using software (e.g., AutoDock Vina).
  • DFT Calculations: Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity in hydrogen-bonding interactions .
  • MD Simulations: Study solvation effects in aqueous acetic acid systems to refine bioavailability predictions .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • GHS Compliance: Classify the compound as an irritant (Skin/Eye Category 2) and ensure proper labeling .
  • Exposure Mitigation: Use fume hoods, nitrile gloves, and emergency eyewash stations.
  • Spill Management: Neutralize acetic acid residues with sodium bicarbonate before disposal .

Advanced: What strategies address low yields in Pechmann condensations involving 4-methoxybenzene-1,3-diol?

Answer:

  • Acid Optimization: Replace H₂SO₄ with ionic liquids (e.g., [BMIM][HSO₄]) to improve regioselectivity.
  • Microwave Assistance: Reduce reaction time from 60 hours to <10 hours while maintaining yields >80% .
  • Byproduct Analysis: Use LC-MS to identify side products (e.g., over-sulfonated derivatives) and adjust stoichiometry.

Basic: How can researchers differentiate between isomeric byproducts in diol-acetic acid conjugates?

Answer:

  • Chromatographic Separation: Employ reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid).
  • Tandem MS: Fragment ions at m/z 181 (characteristic of 4-methoxy substitution) vs. m/z 165 (3-methoxy) .
  • NOESY NMR: Identify spatial proximity of methoxy protons to adjacent functional groups .

Advanced: What metabolomic approaches identify downstream biomarkers influenced by diol-acetic acid derivatives?

Answer:

  • Random Forest Analysis: Rank metabolites (e.g., vanillic acid, propane-1,3-diol) by discriminatory power between experimental groups .
  • Pathway Enrichment: Map metabolites to KEGG pathways (e.g., phenylpropanoid biosynthesis) using tools like MetaboAnalyst.
  • Stable Isotope Tracing: Track ¹³C-labeled acetic acid incorporation into microbial diols in fermentation studies .

Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?

Answer:

  • Recrystallization: Use glacial acetic acid as a solvent due to the compound’s polarity.
  • Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent.
  • Salting-Out Extraction: Two-step separation with ammonium sulfate to isolate diols from organic acids .

Advanced: How do steric and electronic effects influence the pro-S acetylation selectivity of 4-methoxybenzene-1,3-diol derivatives?

Answer:

  • Enzymatic Studies: Candida antarctica lipase selectively acetylates the pro-S hydroxyl group due to substrate orientation in the active site.
  • Steric Maps: Generate 3D models (e.g., PyMOL) to visualize hindered access to the pro-R position.
  • Kinetic Isotope Effects (KIEs): Compare kH/kD ratios to confirm rate-limiting steps in acetylation .

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